molecular formula C4H11Br2N B105293 4-Bromobutan-1-amine hydrobromide CAS No. 24566-81-2

4-Bromobutan-1-amine hydrobromide

Cat. No. B105293
CAS RN: 24566-81-2
M. Wt: 232.94 g/mol
InChI Key: PZKCNXZSEAHUGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the hydrobromination of polyoctenamer using concentrated hydrogen bromide is described, which could be analogous to the synthesis of 4-Bromobutan-1-amine hydrobromide by introducing an amine group into a similar brominated structure . Additionally, the synthesis of 1-bromobutane from n-butyl alcohol suggests a method that could potentially be adapted for the synthesis of 4-Bromobutan-1-amine by substituting the alcohol group with an amine .

Molecular Structure Analysis

While the molecular structure of 4-Bromobutan-1-amine hydrobromide is not directly analyzed, the study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through DFT studies provides insights into the electronic properties that could be relevant for understanding the molecular structure of brominated amines .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated compounds. For example, the amination of 1-bromobutane to form n-butylamine and di-n-butylamine under high temperature and pressure indicates the reactivity of brominated compounds with amines, which is relevant to the formation of 4-Bromobutan-1-amine . The synthesis of 4-bromobutyl acetate also involves brominated intermediates, which could shed light on the reactivity of 4-Bromobutan-1-amine hydrobromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromobutan-1-amine hydrobromide can be inferred from related studies. The liquid-phase amination of 1-bromobutane provides data on reaction rates and activation energies, which could be useful for understanding the reactivity of 4-Bromobutan-1-amine hydrobromide . The synthesis of brominated polyethylene and its photostability might offer insights into the stability and durability of brominated amine compounds .

Scientific Research Applications

Fluorescent Probes in Acidic Medium

4-Bromobutan-1-amine hydrobromide has been utilized in the development of fluorescent probes. Liu et al. (2021) synthesized a dansyl-based pH fluorescent probe, demonstrating its effectiveness in sensing pH changes in acidic media and cellular environments (Liu, Wang, Zhao, & Xu, 2021).

Amination Reactions

The compound plays a role in amination reactions. Yokoyama et al. (2000) examined the amination of 1-bromobutane in aqueous ammonia, where 4-Bromobutan-1-amine hydrobromide was a significant intermediate in producing n-butylamine and di-n-butylamine (Yokoyama, Mabuchi, Shibasaki-Kitakawa, & Takahashi, 2000).

CO2 Capture

Bates et al. (2002) reported the use of 4-Bromobutan-1-amine hydrobromide in the creation of an ionic liquid for CO2 capture. This ionic liquid reacts with CO2 to form a carbamate salt, showing potential in environmental applications (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Chlorinated Compounds

In the field of organic synthesis, D’hooghe et al. (2003) used 4-Bromobutan-1-amine hydrobromide in the synthesis of chlorinated amides, highlighting its utility in preparing halogenated compounds, which are prevalent in various natural products (D’hooghe, Szakonyi, Fülöp, & Kimpe, 2003).

Intramolecular Amination

Ohno et al. (2002) described the use of 4-Bromobutan-1-amine hydrobromide in the intramolecular amination of bromoallenes, leading to the formation of azacycles. This study is significant for understanding reaction mechanisms in organic chemistry (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).

Antioxidant and Anticancer Agents

Patel et al. (2016) synthesized chrysin-piperazine conjugates using 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one intermediate, demonstrating the antioxidant and anticancer potential of these conjugates, which involved 4-Bromobutan-1-amine hydrobromide in their preparation (Patel, Mistry, Syed, Rathi, Lee, Sung, Shinf, & Keum, 2016).

Amino Acid Analysis

Sakaguchi et al. (2015) developed a novel amino acid analysis method using 4-Bromobutan-1-amine hydrobromide for derivatization, enhancing the detection sensitivity using liquid chromatography/tandem mass spectrometry (Sakaguchi, Kinumi, Yamazaki, & Takatsu, 2015).

Catalysis

Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst using 4-Bromobutan-1-amine hydrobromide, demonstrating its effectiveness in the cycloaddition of CO2 with propylene epoxide, indicating its potential in catalysis (Xu, Wu, Jiang, & Li, 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-bromobutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCNXZSEAHUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00637597
Record name 4-Bromobutan-1-amine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutan-1-amine hydrobromide

CAS RN

24566-81-2
Record name 1-Butanamine, 4-bromo-, hydrobromide (1:1)
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Record name NSC 91819
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Record name 24566-81-2
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Record name 4-Bromobutan-1-amine--hydrogen bromide (1/1)
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Record name 4-bromobutan-1-amine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Liu, Y Wang, L Zhao, B Xu - Journal of Fluorescence, 2022 - Springer
… A simple pH fluorescent probe based on dansyl derivative (Bu-Dns) was synthesized via one-step reaction between dansyl chloride and 4-bromobutan-1-amine hydrobromide. The …
Number of citations: 3 link.springer.com
YL Wang, Z Li, J Luo, ZL Liu - Journal of the Chinese Chemical …, 2013 - Wiley Online Library
… The first method was the classical approach with the quaternization of PEG-1000 bridged di-imidazolium compound and 4-bromobutan-1amine hydrobromide. However, this method …
Number of citations: 28 onlinelibrary.wiley.com
Y Wang, J Zhou, L Zhao, B Xu - Dyes and Pigments, 2020 - Elsevier
… Chemicals including sulfur dichloride, 4-dimethylaminopyridine (DMAP), 4-bromobutan-1-amine hydrobromide, glycylglycine, dansyl chloride, and triethylamine (TEA) were purchased …
Number of citations: 25 www.sciencedirect.com
J Chen, J Yang, Q Wu, D Shi, K Chen, Y Zhang… - Separation and …, 2023 - Elsevier
… Secondly, MPNPs-Im and 2-bromoethylamine hydrobromide (or 3-bromopropylamine hydrobromide or 4-bromobutan-1-amine hydrobromide) (3 M equivalents of imidazole) were …
Number of citations: 2 www.sciencedirect.com
J Chen, J Yang, Q Wu, D Shi, K Chen, Y Zhang… - Available at SSRN … - papers.ssrn.com
… Secondly, MPNPs-Im and 2bromoethylamine hydrobromide (or 3-bromopropylamine hydrobromide or 4-bromobutan-1-amine hydrobromide) (3 molar equivalents of imidazole) were …
Number of citations: 2 papers.ssrn.com
JF Pinto, A Fillion, P Duchambon, S Bombard… - European Journal of …, 2022 - Elsevier
… tert-Butyl (4-bromobutyl)carbamate (9) [88]: Under an Ar atmosphere, 500 mg (2.02 mmol) of 4-bromobutan-1-amine hydrobromide (500 mg, 2.02 mmol) was dissolved in dry THF (10 …
Number of citations: 8 www.sciencedirect.com
S Wang, Z Zhou, R Hu, M Dong, X Zhou… - Advanced …, 2023 - Wiley Online Library
… Synthesis of [Ph3PC4H8NH2]+Br− (TPP-C4): TPP-C4 was obtained by the reaction between 2.32 g 4-bromobutan-1-amine hydrobromide and 3.92 g TPP in 80 mL acetonitrile. Then, …
Number of citations: 12 onlinelibrary.wiley.com
HM Meyer - 2022 - search.proquest.com
This dissertation presents the synthesis of flat, colloidal wurtzite CdSe quantum platelets and quantum belts for ligand exchange to novel and existing organic and inorganic L-, X-, and Z…
Number of citations: 0 search.proquest.com

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